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Compound of Interest

Compound Name: TG4-155

Cat. No.: B10765086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity (Ki and

Kb values) and mechanism of action of TG4-155, a potent and selective antagonist of the

Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document summarizes key

quantitative data, details relevant experimental protocols, and visualizes the associated

signaling pathway.

Quantitative Binding Data
TG4-155 has been characterized as a high-affinity antagonist for the human EP2 receptor. Its

binding affinity is described by the inhibition constant (Ki) and the antagonist dissociation

constant (Kb).
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Parameter Value Receptor Species Assay Type Reference

Ki 9.9 nM EP2 Human

Radioligand

Binding

Assay

[1][2]

15 nM EP2 Human

Radioligand

Binding

Assay

[3]

Kb 2.4 nM EP2 Human

Schild

Regression

Analysis

[1][3][4][5]

Selectivity Profile
TG4-155 exhibits significant selectivity for the EP2 receptor over other prostanoid receptors

and other unrelated receptors.

Receptor Kb / IC50
Selectivity vs. EP2
(fold)

Reference

EP4 11.4 µM >1000 [4][5]

DP1 34.5 nM ~14

EP1, EP3, IP - 550 - 4750 [1]

5-HT2B 2.6 µM (IC50) - [1]

hERG 12 µM (IC50) - [1]

Mechanism of Action and Signaling Pathway
TG4-155 functions as a competitive antagonist at the EP2 receptor. The EP2 receptor is a G-

protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to

the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in

intracellular cyclic adenosine monophosphate (cAMP). By competitively binding to the EP2

receptor, TG4-155 blocks the binding of PGE2 and subsequent downstream signaling.
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TG4-155 Signaling Pathway

Experimental Protocols
The following are generalized protocols for the key assays used to determine the Ki and Kb

values of TG4-155. Specific details may vary between laboratories and reagent suppliers.

Radioligand Binding Assay (for Ki determination)
This assay measures the ability of a test compound (TG4-155) to displace a radiolabeled

ligand from its receptor.

Materials:

Cell membranes prepared from cells expressing the human EP2 receptor.

Radioligand (e.g., [3H]-PGE2).

TG4-155 stock solution.

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Wash Buffer (ice-cold).
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96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).

Scintillation cocktail.

Microplate scintillation counter.

Procedure:

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed

concentration of the radioligand, and varying concentrations of TG4-155.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to

reach binding equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum

manifold to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and

count the radioactivity using a microplate scintillation counter.

Data Analysis: Determine the concentration of TG4-155 that inhibits 50% of the specific

binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki

= IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.
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Prepare Reagents:
- EP2 Membranes

- [3H]-PGE2
- TG4-155 dilutions

Set up 96-well plate reactions:
Membranes + [3H]-PGE2 + TG4-155

Incubate to reach equilibrium
(e.g., 60 min at 30°C)

Rapidly filter through GF/C plate

Wash filters with ice-cold buffer

Dry filter plate

Add scintillant and count radioactivity

Analyze data:
- Determine IC50

- Calculate Ki using Cheng-Prusoff

 

Seed EP2-expressing cells
in a 96-well plate

Treat cells with test compounds
(agonist +/- antagonist)

+ PDE inhibitor

Incubate to allow
cAMP production

Lyse cells to release
intracellular cAMP

Perform cAMP detection assay
(e.g., ELISA, TR-FRET)

Read plate on a suitable
plate reader

Calculate cAMP concentration
using a standard curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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